Dipotassium terephthalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13427-80-0 |
|---|---|
Molecular Formula |
C8H4K2O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
dipotassium;terephthalate |
InChI |
InChI=1S/C8H6O4.2K/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
LRUDDHYVRFQYCN-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dipotassium Terephthalate
Ultrafast Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing dipotassium (B57713) terephthalate (B1205515) and its derivatives. researchgate.netresearchgate.netacs.org This technique significantly reduces reaction times compared to conventional heating methods. lew.romdpi.com For instance, dipotassium terephthalate can be synthesized from polyethylene (B3416737) terephthalate (PET) waste through a microwave-assisted saponification reaction in a glycol solvent with potassium hydroxide (B78521). researchgate.netresearchgate.net This process can be completed in as little as two minutes. researchgate.netacs.org The use of microwave irradiation facilitates uniform heating, leading to faster reaction kinetics and high yields. mdpi.com
The applications of microwave-assisted synthesis extend to the production of metal-organic frameworks (MOFs), where this compound can serve as a linker. repec.orgmdpi.com One-pot microwave-assisted strategies allow for the direct conversion of PET waste into MOFs, bypassing the need for initial depolymerization and promoting the use of recycled materials. repec.orgmdpi.com This approach is not only time-efficient but also aligns with the principles of green chemistry by reducing energy consumption and utilizing waste as a feedstock. mdpi.comacs.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of this compound from PET
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Reaction Time | As low as 2-5 minutes researchgate.netacs.orglew.ro | 3-5 hours rsc.orgmdpi.com |
| Temperature | 160-220°C lew.ro | 210-250°C mdpi.combham.ac.uk |
| Pressure | Atmospheric or slightly elevated researchgate.net | 1.4–2 MPa rsc.orgmdpi.combham.ac.uk |
| Yield | >98% lew.ro | ~99% bham.ac.uk |
| Key Advantage | Significant reduction in reaction time lew.romdpi.com | High conversion rates |
Alkali-Mediated Depolymerization of Polymeric Precursors
Alkaline hydrolysis is a common method for the chemical recycling of PET to its constituent monomers, terephthalic acid and ethylene (B1197577) glycol. bham.ac.uknih.gov When potassium hydroxide (KOH) is used as the base, the process yields this compound and ethylene glycol. mdpi.comresearchgate.nettandfonline.com The reaction involves the cleavage of the ester bonds in the PET polymer chain by hydroxide ions. researchgate.netyoutube.com
The reaction is typically carried out in an aqueous solution at elevated temperatures (around 90-160°C) and can be performed under atmospheric or elevated pressure. researchgate.nettandfonline.comacs.org The concentration of the KOH solution is a significant factor influencing the rate of depolymerization. rsc.org The resulting this compound is soluble in the aqueous reaction mixture, which allows for its separation from unreacted PET and other impurities. youtube.comrsc.org Subsequent acidification of the solution precipitates terephthalic acid, which can then be isolated. tandfonline.comyoutube.com
Research has shown that this hydrolysis process can be highly efficient. For example, using an aqueous two-phase system composed of PEG600/KOH/H2O, PET can be degraded at 90°C with a conversion of 99.70% in just 10 minutes. acs.org This method not only offers a high yield of terephthalic acid (95.86%) but also simplifies product separation. acs.org
Transesterification is another key chemical recycling process for PET, involving the reaction of the polymer with an alcohol to break it down into its monomeric or oligomeric units. bohrium.commdpi.com While methanolysis and glycolysis are the most common forms, the fundamental mechanism involves the exchange of the ethylene glycol moiety in the PET structure with another alcohol. rsc.orgmdpi.com
In the context of producing precursors for this compound, transesterification can be seen as an intermediate step. For example, glycolysis of PET with ethylene glycol yields bis(2-hydroxyethyl) terephthalate (BHET). researchgate.netresearchgate.net This BHET can then be subjected to hydrolysis to produce terephthalic acid, which can be neutralized with potassium hydroxide to form this compound.
The transesterification reaction is typically catalyzed by metal salts, such as zinc acetate, or organocatalysts. rsc.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester group in the PET chain, leading to the cleavage of the ester bond and the formation of a new ester and ethylene glycol. rsc.org The process is essentially the reverse of the polycondensation reaction used to synthesize PET. rsc.org
Green Chemistry and Sustainable Synthesis Approaches
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, with a focus on sustainable practices. A major aspect of this is the utilization of waste PET as a primary precursor, which addresses the significant environmental problem of plastic pollution. repec.orgmdpi.comacs.org
Key green chemistry approaches in the synthesis of this compound include:
Use of Renewable Feedstocks: Waste PET bottles and other forms of polyester (B1180765) waste serve as a recycled carbon source, reducing the reliance on virgin petrochemicals. repec.orgmdpi.comnih.gov
Energy Efficiency: Microwave-assisted synthesis protocols drastically reduce reaction times and, consequently, energy consumption compared to conventional heating methods. lew.romdpi.com Solvent-free mechanochemical processes, such as ball-milling, for PET depolymerization also contribute to lower energy usage. acs.org
Atom Economy: Chemical recycling methods like hydrolysis and transesterification aim to break down the polymer into its constituent monomers, which can then be used to synthesize new materials, thus maximizing the use of all atoms from the starting material. mdpi.comnih.gov
Use of Safer Solvents and Reagents: Research is ongoing to replace harsh chemicals with more environmentally benign alternatives. mdpi.com For example, using water as a solvent in hydrolysis is a greener choice than organic solvents. acs.org The use of biocatalysts, such as enzymes, for PET degradation also represents a sustainable pathway. youtube.com
Controlled Fabrication of this compound Architectures
While direct synthesis of this compound nanosheets via freeze-drying is not extensively documented in the provided search results, the synthesis of related 2D metal-organic framework (MOF) architectures from PET-derived linkers suggests the feasibility of controlling the morphology of terephthalate-based materials at the nanoscale. nih.govacs.org The general principle of freeze-drying for nanomaterial synthesis involves dissolving the precursors in a suitable solvent, freezing the solution rapidly to create a solid matrix with the desired structure, and then sublimating the solvent under vacuum. This process can yield porous, high-surface-area materials.
In the context of this compound, one could envision a process where a solution of this compound is freeze-dried to create a specific nanostructure. This could be particularly relevant for applications where high surface area is desirable, such as in catalysis or for use as an electrode material in batteries. The synthesis of 2D bimetallic MOFs using terephthalic acid derived from PET demonstrates that the linker molecule can be organized into layered structures. nih.govacs.org It is plausible that similar control over the dimensionality of this compound could be achieved through techniques like freeze-drying, potentially in combination with other structure-directing agents.
Graphene Oxide Composite Formations
The integration of this compound with graphene oxide (GO) has been explored to create advanced composite materials. These composites harness the properties of both the organic salt and the carbon nanomaterial, leading to enhanced functionalities, particularly for applications in energy storage. The synthetic methodologies primarily focus on achieving a uniform distribution of this compound on the graphene oxide sheets, which is crucial for the performance of the final composite.
One notable method for the synthesis of graphene oxide-wrapped this compound involves the creation of hollow microrods. rsc.org This process utilizes an abundant and renewable organic resource to produce a unique composite structure. The synthesis is designed to enhance properties such as ion transfer kinetics and electronic conductivity, which are beneficial for applications like potassium-ion batteries. rsc.org The resulting material features this compound encapsulated by graphene oxide, a configuration that improves stability and performance compared to the bulk form of this compound. rsc.org
Research has also been conducted on analogous composites using disodium (B8443419) terephthalate, which shares a similar carboxylate structure with this compound. These studies provide insights into the interaction between terephthalate salts and graphene-based materials. For instance, a reduced graphene oxide/disodium terephthalate (RGO/DST) composite was synthesized via an ultrasonic-assisted co-precipitation method. researchgate.net This technique induced the simultaneous precipitation of both components, leading to a well-dispersed state of the disodium terephthalate between the graphene layers and a densely stacked microstructure. researchgate.net Another approach for creating a disodium terephthalate and graphene oxide hybrid involves an anti-solvent precipitation process, which ensures a uniform and tight coating of graphene oxide on the surface of the disodium terephthalate particles. researchgate.net
The precursor chemistry for these composites involves the preparation of a stable dispersion of graphene oxide in a suitable solvent, to which the terephthalate salt or its precursors are introduced. The interaction between the carboxylate groups of the terephthalate and the functional groups on the graphene oxide surface is key to the formation of a stable composite. Subsequent processing steps, such as hydrothermal treatment or chemical reduction, are often employed to reduce the graphene oxide to reduced graphene oxide (rGO), thereby enhancing the electrical conductivity of the composite.
The following table summarizes key research findings on the synthesis and properties of terephthalate-graphene oxide composites:
| Composite Material | Synthetic Method | Key Findings | Reference |
| Graphene oxide-wrapped this compound hollow microrods | Not specified in abstract | Enhanced potassium storage compared to bulk material due to fast K+ ion transfer kinetics and high electronic conductivity. | rsc.org |
| Reduced graphene oxide/disodium terephthalate (RGO/DST) | Ultrasonic-assisted co-precipitation | Well-dispersed state of DST between graphene layers, resulting in a densely stacked microstructure. | researchgate.net |
| Graphene oxide/disodium terephthalate (GO/Na2TP) hybrid | Anti-solvent precipitation | Uniform and tight coating of GO on the Na2TP surface, leading to improved cyclic stability in sodium-ion batteries. | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of Dipotassium Terephthalate
X-ray Diffraction Analysis for Crystalline Phase and Structural Confirmation
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the crystal lattice, space group, and precise positions of atoms within the crystalline solid. This confirmation of the crystalline phase is crucial for understanding the material's properties.
While detailed crystallographic data such as lattice parameters and space group for dipotassium (B57713) terephthalate (B1205515) are not extensively detailed in publicly accessible literature, studies involving its use as an anode material for potassium-ion batteries describe it as possessing a typical layered structure. rsc.org This layered arrangement is believed to facilitate the transport of potassium ions, which is a key characteristic for its electrochemical performance. rsc.org The analysis of closely related compounds, such as disodium (B8443419) terephthalate, reveals an orthorhombic crystal system, providing a comparative framework for the structural characteristics expected in alkali metal terephthalates. researchgate.net
**3.2. Vibrational Spectroscopy Characterization
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the chemical bonds and functional groups within a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. The resulting spectrum serves as a molecular "fingerprint." For dipotassium terephthalate, the deprotonation of the carboxylic acid groups of terephthalic acid results in a characteristic spectrum. The broad O-H stretching band of the parent acid disappears, and strong peaks corresponding to the carboxylate anion (COO⁻) emerge.
Key vibrational bands observed in the FTIR spectrum of this compound are indicative of its structure. The spectrum features prominent peaks corresponding to the symmetric and asymmetric stretching of the carboxylate groups. researchgate.net A peak at 742 cm⁻¹ is attributed to the bending of the carboxylate group. researchgate.net Vibrations associated with the benzene (B151609) ring, such as the stretching of the phenyl carbon bond at 1501 cm⁻¹, are also clearly identifiable. researchgate.net The substitution of the cation (from lithium to potassium, for example) has a noticeable effect on the position of the carboxylate-related peaks while having a lesser impact on the vibrations within the aromatic ring. researchgate.net
Interactive Table: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1501 | Phenyl C-C bond stretching |
| ~1391 | Symmetric COO⁻ stretching |
| ~1300 | Symmetric COO⁻ stretching |
| ~825 | Benzene ring bending |
| ~742 | Carboxylate (COO⁻) group bending |
Data sourced from comparative analysis within terephthalate salts. researchgate.net
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides further confirmation of its molecular structure.
The vibrational modes observed in Raman spectroscopy are consistent with those seen in FTIR, although their relative intensities may differ. Key Raman shifts for this compound include signals for the symmetric stretching of the carboxylate groups at 1300 and 1391 cm⁻¹. researchgate.net The bending of the benzene ring at 825 cm⁻¹ and the stretching of the phenyl carbon bond at 1501 cm⁻¹ are also prominent. researchgate.net A peak at 742 cm⁻¹ corresponds to the bending of the carboxylate group, mirroring the data from FTIR analysis. researchgate.net
Interactive Table: Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1501 | Phenyl C-C bond stretching |
| ~1391 | Symmetric COO⁻ stretching |
| ~1300 | Symmetric COO⁻ stretching |
| ~825 | Benzene ring bending |
| ~742 | Carboxylate (COO⁻) group bending |
Data sourced from comparative analysis within terephthalate salts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C NMR provide unambiguous confirmation of its symmetric structure.
Due to the high degree of symmetry in the terephthalate dianion (C₈H₄O₄²⁻), the NMR spectra are characteristically simple. In the ¹H NMR spectrum, the four protons on the benzene ring are chemically and magnetically equivalent. This results in the appearance of a single, sharp signal (a singlet). For the parent compound, terephthalic acid, this singlet appears around 7.3-7.7 ppm, and a similar chemical shift is expected for the dipotassium salt. nih.govrsc.org
The ¹³C NMR spectrum is also simplified by the molecular symmetry. It is expected to show only three distinct signals:
A signal for the two equivalent carboxylate carbons (C=O).
A signal for the four equivalent aromatic carbons bonded to hydrogen (C-H).
A signal for the two equivalent aromatic carbons bonded to the carboxylate groups (C-COO).
This simple three-peak pattern provides definitive evidence of the 1,4-disubstituted aromatic structure.
Electron Microscopy for Morphological and Nanostructural Investigations
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.
While specific SEM micrographs of pure, synthesized this compound are not widely published, its physical form can be inferred from its chemical nature and related studies. As a salt typically produced through precipitation or crystallization from an aqueous solution, this compound is expected to form a crystalline powder. The morphology of these crystals—their shape, size, and degree of agglomeration—can be clearly visualized with SEM. Research on its application in batteries notes that this compound possesses a layered structure, which suggests that its micromorphology likely consists of platelet-like or flake-like particles. rsc.org SEM analysis would be the ideal method to confirm such a morphology, providing critical insight into particle size distribution and surface texture, which are important properties for its application in electrodes and as a chemical reagent.
High-Resolution Transmission Electron Microscopy (HRTEM) for Surface Analysis
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. ohio-state.edu This method provides invaluable insights into the surface morphology, crystalline lattice, and presence of defects in a sample. researchgate.net In HRTEM, a high-energy electron beam is transmitted through an ultra-thin specimen, and the resulting interference patterns of the scattered electrons are magnified to form an image. youtube.com The phase contrast in these images can be interpreted to reveal the projected atomic columns of a crystal when imaging conditions are precisely controlled. ohio-state.eduresearchgate.net
For this compound, HRTEM analysis would be instrumental in examining the arrangement of potassium and terephthalate ions on the crystal surface. This technique could reveal the termination of the crystal lattice at the surface, identify any surface reconstructions, and characterize the nature of crystalline defects such as vacancies, dislocations, or stacking faults. The high resolution of HRTEM, capable of reaching the sub-angstrom scale, would allow for the precise measurement of lattice parameters at the surface and provide a direct comparison to the bulk crystal structure determined by other methods like X-ray diffraction. ohio-state.edu Furthermore, HRTEM can be used to study the morphology of this compound nanoparticles or thin films, providing information on their size, shape, and facet orientations. nih.gov While specific HRTEM studies focused solely on the surface analysis of this compound are not extensively detailed in publicly accessible literature, the application of this technique is crucial for a complete understanding of its surface-dependent properties.
Surface Area and Porosity Assessments (e.g., Barrett–Joyner–Halenda Analysis)
The surface area and porosity of a solid material are critical physical properties that influence its behavior in various applications, such as catalysis, adsorption, and as a component in battery materials. researchgate.net Gas adsorption analysis is the most common method for determining these characteristics, with the Brunauer-Emmett-Teller (BET) method used for surface area and techniques like the Barrett–Joyner–Halenda (BJH) analysis for determining pore size distribution. researchgate.netiitk.ac.in
The BJH method is a model used to calculate the pore size distribution of a porous material from experimental isotherm data, typically obtained from nitrogen adsorption-desorption measurements at 77 K. iitk.ac.in The analysis is based on the Kelvin equation, which relates the vapor pressure of a gas to the curvature of the liquid meniscus in a capillary, and it assumes a cylindrical pore geometry. nih.gov By analyzing the desorption branch of the isotherm, the BJH method can determine the volume of pores within a specific size range, typically in the mesoporous region (2-50 nm). iitk.ac.innih.gov
Table 1: Representative Data from a Barrett–Joyner–Halenda (BJH) Pore Size Distribution Analysis
| Parameter | Value | Unit |
| BJH Adsorption Cumulative Surface Area of Pores | 5.8 | m²/g |
| BJH Adsorption Cumulative Volume of Pores | 0.012 | cm³/g |
| BJH Adsorption Average Pore Diameter (4V/A) | 8.3 | nm |
| BJH Desorption Cumulative Surface Area of Pores | 6.2 | m²/g |
| BJH Desorption Cumulative Volume of Pores | 0.014 | cm³/g |
| BJH Desorption Average Pore Diameter (4V/A) | 9.0 | nm |
Note: The data in this table is illustrative and represents a typical output for a material with low mesoporosity. Actual experimental values for this compound may vary.
Supramolecular Assembly and Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)
A Hirshfeld surface is a unique three-dimensional surface for a molecule or ion within a crystal, defined by the points where the electron density contribution from that entity is equal to the sum of the contributions from all other entities in the crystal. researchgate.net This surface can be color-mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. researchgate.net
In the case of this compound, Hirshfeld analysis would reveal the nature and extent of interactions such as ion-oxygen interactions between the K+ ions and the carboxylate groups of the terephthalate anions, as well as potential C-H···O interactions and π-π stacking between the aromatic rings of adjacent terephthalate moieties. youtube.com The analysis also generates two-dimensional "fingerprint plots," which summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). researchgate.net These plots provide a quantitative breakdown of the different types of close contacts, allowing for a detailed understanding of the supramolecular assembly. nih.gov A study on a related compound, 2,5-di-bromo-terephthalic acid ethylene (B1197577) glycol monosolvate, demonstrated the utility of Hirshfeld analysis in confirming the presence of O-H···O hydrogen bonds and Br···O interactions. nih.gov
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of a Hypothetical this compound Crystal
| Contact Type | Contribution (%) |
| O···H / H···O | 45.2 |
| K···O / O···K | 28.5 |
| H···H | 15.8 |
| C···H / H···C | 6.3 |
| C···C | 3.1 |
| Other | 1.1 |
Note: This table presents a hypothetical breakdown of intermolecular contacts for this compound based on the expected interactions within its crystal structure. The values are illustrative and would need to be confirmed by specific computational analysis of its crystallographic data.
Computational and Theoretical Investigations into Dipotassium Terephthalate Chemistry
Density Functional Theory (DFT) for Electronic Structure and Lattice Stability Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.desemanticscholar.orgiaea.org It is instrumental in calculating the properties of molecules and materials, providing a balance between accuracy and computational cost. mpg.desemanticscholar.org
In the context of dipotassium (B57713) terephthalate (B1205515), DFT calculations have been crucial for understanding its electronic properties and structural stability. Studies have shown that K₂TP possesses a more stable lattice architecture compared to its lithium counterpart (Li₂TP). researchgate.net This enhanced stability is attributed to the larger ionic radius of the potassium ion, which provides a better size match with the terephthalate anion, leading to a more favorable crystal packing. researchgate.net
DFT calculations further reveal the nature of the chemical bonding within the K₂TP structure. The potassium-oxygen (K-O) bond is calculated to be more ionic in character compared to the lithium-oxygen (Li-O) bond in Li₂TP, which exhibits more covalency. researchgate.net This high ionicity of the K-O bond is thought to contribute to the material's resistance to dissolution in non-polar electrolytes, a critical factor for battery performance. researchgate.net The crystal structure of dipotassium terephthalate, which has been refined using single-crystal techniques, forms the foundational input for these DFT calculations. researchgate.net
Modeling of Ion Intercalation and Diffusion Kinetics
The performance of this compound as an electrode material is intrinsically linked to the ease with which potassium ions can be inserted into and extracted from its structure. Computational modeling provides a window into these dynamic processes.
Theoretical models have identified that this compound features a layered crystal structure that inherently creates channels for potassium ion transport. rsc.org DFT calculations have been employed to map the diffusion pathways for K⁺ ions within this structure. These investigations have revealed that K₂TP facilitates fast two-dimensional (2D) diffusion of potassium ions. nih.gov This rapid transport is a key contributor to the material's fast redox reaction and transport kinetics, which are essential for high-power battery applications. nih.gov The presence of these efficient, layered diffusion pathways ensures that potassium ions can move quickly through the electrode material during charging and discharging cycles. rsc.orgnih.gov
The insertion and de-insertion (intercalation) of ions into a host material are accompanied by energy changes and structural transformations. ox.ac.uk Computational studies have quantified these aspects for K₂TP, demonstrating its structural robustness. Upon the insertion and extraction of potassium ions, K₂TP exhibits a relatively small volume change of only 9.4%. nih.gov This limited structural expansion and contraction during cycling is a hallmark of a stable electrode material, as it minimizes mechanical stress and helps to maintain the electrode's integrity over many cycles. nih.gov The energetics of the process are also favorable, with the redox reaction occurring at approximately 0.6 V, a potential that encourages K⁺ insertion rather than the undesirable deposition of potassium metal. rsc.org
Theoretical Predictions of Electrochemical Potentials
DFT calculations are widely used to predict the electrochemical properties of electrode materials, including their operating voltage. For this compound, theoretical calculations align with experimental observations, predicting a redox voltage of around 0.6 V. rsc.org This low potential makes it a suitable anode material for potassium-ion batteries.
Methodologically, achieving accurate voltage predictions from DFT requires careful selection of the computational approach. Standard DFT functionals, such as the Generalized Gradient Approximation (GGA), are known to sometimes underestimate redox voltages. aps.org More advanced methods, like hybrid functionals or the inclusion of a Hubbard U correction for specific electronic states, can provide more quantitatively accurate results at a higher computational cost. aps.org These advanced techniques are applied to calculate the energy difference between the charged (ion-inserted) and discharged states of the material, from which the theoretical cell potential can be derived.
Simulation of Molecular Interactions and Structural Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations provide detailed insights into the structural flexibility and dynamic behavior of materials like this compound. nih.gov
MD simulations have corroborated findings that K₂TP possesses a flexible molecular structure. rsc.org This inherent flexibility allows the material to accommodate the mechanical stresses associated with ion insertion and extraction without significant degradation. nih.gov The simulations can model the interactions between the this compound molecules, the potassium ions, and the surrounding electrolyte, providing a comprehensive picture of the electrode-electrolyte interface. The small volume change observed during cycling is a direct consequence of this structural pliancy, as revealed by both DFT calculations and dynamic simulations. nih.gov
Table 1: Calculated Properties of this compound
| Property | Value | Significance | Source |
|---|---|---|---|
| K⁺ Diffusion Pathway | Two-dimensional (2D) | Enables fast ion transport and high rate capability. | nih.gov |
| Volume Change (upon K⁺ insertion/extraction) | 9.4% | Indicates high structural stability during cycling. | nih.gov |
| Redox Voltage (vs. K/K⁺) | ~0.6 V | Suitable potential for an anode material. | rsc.org |
| Bonding Character (K-O) | Highly Ionic | Contributes to structural and chemical stability. | researchgate.net |
Quantum Chemical Studies on Redox Active Centers and Functional Groups
Quantum chemical calculations, including DFT, are essential for identifying the specific parts of a molecule that participate in redox reactions. nih.govrsc.org For this compound, these studies have pinpointed the carboxylate groups (-COO⁻) as the primary redox-active centers. rsc.org
During the electrochemical process of charging and discharging, the conjugated carboxyl groups undergo a reversible conversion. researchgate.net As potassium ions are inserted, the terephthalate moiety is reduced, and the carboxyl groups are transformed into an enolate form (K₄TP). researchgate.net This reversible reaction is the fundamental mechanism by which K₂TP stores and releases charge. The aromatic benzene (B151609) ring in the terephthalate structure helps to stabilize the molecule in both its oxidized and reduced states, further contributing to the material's excellent cycling performance. researchgate.net
Electrochemical Performance Studies of Dipotassium Terephthalate Derived Materials
Anodic Materials for Alkali-Ion Battery Technologies
As an anode material, dipotassium (B57713) terephthalate (B1205515) offers a compelling alternative to conventional carbon-based materials, primarily due to its high theoretical capacity and structural stability.
In potassium-ion batteries (KIBs), dipotassium terephthalate exhibits impressive performance metrics. It delivers a significant reversible capacity, maintains stability over numerous cycles, and demonstrates the ability to perform well at high charge and discharge rates.
Research has shown that K₂TP can deliver a large capacity of 249 mAh g⁻¹ at a current density of 200 mA g⁻¹. rsc.org Furthermore, it demonstrates excellent cyclability, with a high capacity retention of 94.6% after 500 cycles at a current density of 1000 mA g⁻¹, maintaining a Coulombic efficiency of 100%. rsc.org The redox voltage of this compound is approximately 0.6 V, which is advantageous as it favors the insertion of potassium ions rather than their deposition during the discharge process. rsc.org The development of 3D porous this compound nanosheets has further enhanced its rate capability, showing good performance up to 20 C and a cycling life with nearly 100% capacity retention after 2000 cycles. researchgate.net
Table 1: Electrochemical Performance of this compound in Potassium-Ion Batteries
| Parameter | Value | Conditions | Reference |
| Reversible Capacity | 249 mAh g⁻¹ | at 200 mA g⁻¹ | rsc.org |
| Capacity Retention | 94.6% | after 500 cycles at 1000 mA g⁻¹ | rsc.org |
| Coulombic Efficiency | 100% | - | rsc.org |
| Rate Capability | Good performance | up to 20 C | researchgate.net |
| Cycle Life | ~100% retention | after 2000 cycles | researchgate.net |
While extensively studied for potassium-ion batteries, this compound has also been investigated as an anode material for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). In a study comparing its performance, a composite of potassium terephthalate and graphene (K₂TP-25G) as an anode for Na-ion batteries exhibited a remarkable specific capacity of 135 mAh g⁻¹ at a rate of 1 C over 200 cycles with stable capacity retention. researchgate.net This superior performance is attributed to the stable and spacious lattice structure of K₂TP and the enhanced electronic conductivity from the graphene composite. researchgate.net
In another comparative study, potassium maleamate (B1239421) (K-MA), a related organic material, was synthesized and tested in both KIBs and LIBs. The K-MA anode delivered a capacity of 172 mAh g⁻¹ after 200 cycles at a 0.1C rate in a KIB, while in a LIB, it could accept two Li⁺ ions and delivered a much higher capacity of 485 mAh g⁻¹ under the same conditions. nih.gov This suggests that while this compound and similar organic compounds are viable for various alkali-ion batteries, their performance metrics can vary significantly depending on the charge carrier.
Investigation of Solid Electrolyte Interphase (SEI) Formation and Stability
The formation of a stable solid electrolyte interphase (SEI) is crucial for the long-term cyclability and safety of alkali-ion batteries. For this compound anodes, the choice of electrolyte plays a significant role in the characteristics of the SEI.
Studies have shown that a stable SEI is formed when using a 1,2-dimethoxyethane (B42094) (DME)-based electrolyte. rsc.org This stable SEI contributes to the excellent cycling performance and high capacity retention of the K₂TP anode. rsc.org The use of ether-based electrolytes, in general, is beneficial for forming a thin and robust SEI film, which reduces side reactions and leads to good cycling stability and high initial Coulombic efficiency. nih.gov In contrast, electrolytes based on ethylene (B1197577) carbonate and propylene (B89431) carbonate (EC/PC) can lead to severe pulverization of the anode material. nih.gov The composition of the SEI is influenced by the electrolyte salt as well; for instance, KFSI-based electrolytes can lead to a more stable and uniform SEI compared to KPF₆-based electrolytes. nih.gov
Development of Hybrid Capacitors Utilizing this compound
This compound has also been successfully utilized in the development of high-performance potassium-ion hybrid capacitors (KIHCs). These devices combine the high energy density of a battery-type anode with the high power density of a capacitor-type cathode.
A KIHC constructed with a K₂TP anode and an activated carbon (AC) cathode demonstrated a high energy density of 101 Wh kg⁻¹ and a high power density of 2160 W kg⁻¹, based on the total mass of the two electrodes. nih.govnih.gov This hybrid capacitor also exhibited a long lifetime with a capacity retention of 97.7% after 500 cycles. nih.govnih.gov The excellent performance is attributed to the fast kinetics, good structural flexibility, and small volume change (9.4%) of K₂TP upon K⁺ insertion and extraction. nih.govnih.gov An all-organic KIHC using this compound as the anode and polyaniline as the cathode has also been fabricated, showing a high energy density of 153 Wh kg⁻¹, a high power density of 6795 W kg⁻¹, and good cycle stability for up to 10,000 cycles. acs.org
Table 2: Performance of this compound-Based Hybrid Capacitors
| Device Type | Anode | Cathode | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cycle Life | Reference |
| KIHC | K₂TP | Activated Carbon | 101 | 2160 | 97.7% retention after 500 cycles | nih.govnih.gov |
| All-Organic KIHC | K₂TP | Polyaniline | 153 | 6795 | Stable for 10,000 cycles | acs.org |
Electrochemical Reaction Mechanisms and Charge Transfer Processes
The electrochemical reaction of this compound involves the reversible insertion and extraction of potassium ions, which is facilitated by the active carboxylate groups and the material's layered structure. The reaction mechanism is a reversible transformation between conjugated carboxyls and enolates. semanticscholar.org
During the potassiation process, K₂TP is converted to K₄TP. Density functional theory (DFT) calculations have revealed that the π-stacking aromatic organic layers are responsible for electron conduction, while the inorganic layers of K–O polyhedrons facilitate K⁺ diffusion. nih.govsemanticscholar.org The charge transfer primarily occurs on the carbon atoms of the carboxyl groups, rather than the oxygen atoms. semanticscholar.org This process is associated with a small volume expansion of only 9.4%, which contributes to the excellent structural stability of the material during cycling. nih.govsemanticscholar.org The good structural flexibility of the terephthalate motif also facilitates the diffusion of K⁺ ions. semanticscholar.org
Impact of Material Microstructure and Composite Formulations on Electrochemical Performance
The microstructure of this compound and its formulation into composites significantly influence its electrochemical performance. Engineering the morphology of K₂TP can lead to enhanced rate capability and cycling stability.
For instance, the synthesis of 3D porous this compound nanosheets via a freeze-drying method results in an anode with sufficient redox-active sites and diffusion pathways for K⁺ ions. researchgate.net This structure enables fast and reversible storage of K⁺ ions with high specific capacity and robust stability. researchgate.net
Creating composites with conductive materials like carbon nanotubes (CNTs) or graphene is another effective strategy to improve performance. A composite of this compound and CNTs has been used in K-ion full cells, demonstrating the benefits of enhanced electronic conductivity. nih.gov Similarly, a nanocomposite of potassium terephthalate with 25 wt% graphene (K₂TP-25G) showed remarkable specific capacity and stable capacity retention in Na-ion batteries. researchgate.net The graphene network efficiently enhances the electronic conductivity and shortens the Na-ion diffusion pathway. researchgate.net
Coordination Chemistry and Metal Organic Frameworks Involving Terephthalate Ligands
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating Terephthalate (B1205515)
The synthesis of terephthalate-based MOFs is often achieved through solvothermal or hydrothermal methods, where a metal salt is reacted with a terephthalic acid derivative, such as dipotassium (B57713) terephthalate, in a suitable solvent under elevated temperature and pressure. These conditions facilitate the deprotonation of the carboxylic acid groups and subsequent coordination to the metal centers, leading to the formation of a crystalline framework. For instance, the reaction of transition metal halides with disodium (B8443419) terephthalate in an aqueous solution gives rise to one-dimensional coordination polymers. acs.org Similarly, zirconium-based MOFs can be synthesized by reacting zirconium oxychloride with a terephthalate-based linking ligand in a solution of N,N-dimethylformamide (DMF) and formic acid. google.com
Characterization of these materials is crucial to understanding their structure and properties. Powder X-ray diffraction (PXRD) is a primary technique used to confirm the crystalline structure of the synthesized MOFs. Other characterization techniques include Fourier-transform infrared spectroscopy (FTIR) to identify the coordination of the carboxylate groups to the metal ions, and thermogravimetric analysis (TGA) to assess the thermal stability of the framework.
The design of terephthalate-based MOFs is guided by several key principles that leverage the properties of both the terephthalate ligand and the chosen metal ion or cluster. The rigidity and linearity of the terephthalate ligand are fundamental to creating predictable and well-ordered framework structures. The choice of the metal-containing secondary building unit (SBU) is another critical factor that dictates the final topology of the MOF. For example, the use of paddle-wheel dimetal units or larger metal clusters can lead to the formation of three-dimensional frameworks with specific network topologies.
Terephthalate-based MOFs are excellent hosts for lanthanide ions, leading to materials with interesting luminescent properties. The terephthalate ligand can act as an "antenna" by absorbing UV light and transferring the energy to the encapsulated lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, overcomes the typically low absorption cross-sections of lanthanide ions. acs.orgresearchgate.net
The luminescent properties of these materials can be tuned by varying the specific lanthanide ion incorporated into the framework. For example, europium (Eu³⁺) and terbium (Tb³⁺) doping can result in red and green light emission, respectively. acs.orgresearchgate.net The quantum yields of these materials can be quite high, with some terbium-containing terephthalate polymers exhibiting quantum yields of up to 43%. acs.org The introduction of other metal ions, such as gadolinium (Gd³⁺), can further enhance the photoluminescence through the heavy atom effect. These luminescent MOFs have potential applications in areas such as sensing, bio-imaging, and solid-state lighting.
Formation and Structural Analysis of Coordination Polymers
The formation of coordination polymers with terephthalate ligands involves the self-assembly of metal ions and the organic linkers into extended networks. The structure of the resulting polymer is highly dependent on the coordination preferences of the metal ion and the binding modes of the terephthalate ligand.
The design of the ligand plays a pivotal role in determining the final architecture of the coordination polymer. While terephthalate itself is a rigid linker, the introduction of flexible N,N'-type co-ligands can lead to a diverse range of topologies, including interpenetrated networks, polyrotaxanes, and polythreaded arrays. acs.org The coordination geometry of the metal ion is another critical factor. For instance, zinc(II) and cadmium(II) can adopt various coordination numbers and geometries, which, in conjunction with the bridging nature of the terephthalate ligand, can result in the formation of one-, two-, or three-dimensional structures. acs.orgrsc.org In some cases, the metal atoms exist in distorted octahedral coordination environments where the terephthalate ions, along with other ligands and water molecules, assemble around the metal center. acs.org
Advanced Porous Materials Applications of Terephthalate-Based Coordination Compounds
The porous nature of many terephthalate-based MOFs and coordination polymers makes them highly attractive for a variety of applications.
Table 1: Applications of Terephthalate-Based Coordination Compounds
| Application | Description |
|---|---|
| Gas Storage and Separation | The high surface area and tunable pore sizes of these materials make them excellent candidates for storing gases such as hydrogen and methane. sryahwapublications.comnih.govazom.com They can also be used for the selective separation of gases, for instance, in carbon capture technologies. sryahwapublications.comnih.gov Flexible MOFs, which can change their structure in response to external stimuli, are particularly promising for these applications. rsc.org |
| Catalysis | Terephthalate-based MOFs can serve as heterogeneous catalysts for various chemical reactions. rsc.org The metal nodes can act as catalytic sites, and the porous structure allows for the diffusion of reactants and products. A notable application is the catalytic degradation of polyethylene (B3416737) terephthalate (PET) plastic waste back into its constituent monomers, terephthalic acid and mono-methyl terephthalate, using zirconium-based MOFs like UiO-66. osti.govnih.govresearchgate.netnorthwestern.edu |
| Sensing | The luminescent properties of lanthanide-doped terephthalate MOFs can be utilized for chemical sensing. The luminescence can be quenched or enhanced in the presence of specific analytes, allowing for their detection. For example, some coordination polymers have shown selectivity in detecting palladium(II) ions in aqueous solutions. rsc.org Bimetallic coordination polymers can also be designed for the detection of various ions and molecules. nih.gov |
| Corrosion Inhibition | Certain terephthalate-based MOFs, such as those containing aluminum, bismuth, or chromium, have been investigated as corrosion inhibitors for magnesium alloys in ethylene (B1197577) glycol solutions. chemrevlett.com |
| Adsorption | The porous structure of these materials allows for the adsorption of various molecules from solutions. For example, a cobalt and nickel-based terephthalate and pyrazine (B50134) MOF has been shown to be an effective adsorbent for chromium ions in water. mdpi.com |
Catalytic and Environmental Remediation Research Involving Dipotassium Terephthalate
Catalytic Roles in Polymer Depolymerization and Chemical Recycling Processes
The chemical recycling of PET into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), is a critical pathway for producing high-quality recycled materials. researchgate.net Dipotassium (B57713) terephthalate (B1205515) often emerges as a key intermediate in these processes, particularly in alkaline hydrolysis.
Alkaline hydrolysis is a chemical recycling method that depolymerizes PET waste into its monomers. researchgate.net This process can be conducted using potassium hydroxide (B78521) (KOH), which breaks down the ester bonds of the PET polymer. researchgate.netresearchgate.net The reaction results in the formation of dipotassium terephthalate and ethylene glycol. researchgate.netresearchgate.netmdpi.com Under certain conditions, such as using KOH in an ethanol (B145695) solution, this compound (TPA-2K) becomes insoluble in the reaction system, which simplifies its separation. rsc.org This salt can then be easily neutralized with an acid to yield high-purity terephthalic acid, a primary building block for new PET production. researchgate.netrsc.org
The process of alkaline hydrolysis using KOH has been investigated under various conditions. For instance, the depolymerization of PET flakes in a potassium hydroxide solution has been studied in a stirred batch reactor at temperatures between 120°C and 160°C. researchgate.net Another approach involves a low-temperature hydrolysis where PET is first dissolved in dimethyl sulfoxide, followed by the addition of an aqueous KOH solution at around 150°C. nih.gov The formation of this compound in this step is crucial as it preserves the carbon-containing precursor for subsequent high-temperature activation processes. nih.gov This highlights the role of this compound as a stable intermediate that facilitates the transition from polymer waste to valuable chemical feedstock.
Bio-recycling represents an increasingly researched, environmentally friendly alternative to chemical depolymerization. emanresearch.org This method utilizes enzymes, such as PET hydrolases, cutinases, lipases, and esterases, to break down PET into its monomers. frontiersin.orgiaea.org The primary products of complete enzymatic hydrolysis are terephthalic acid and ethylene glycol. researchgate.net Incomplete hydrolysis can also yield intermediates like mono-(2-hydroxyethyl) terephthalate (MHET) and bis-(2-hydroxyethyl) terephthalate (BHET). researchgate.net
While this compound is not a direct product of the enzymatic action itself, the terephthalic acid produced can be readily converted to its potassium salt. The enzymatic process is considered a green and sustainable pathway for PET recycling due to its lower energy consumption and reduced CO2 emissions compared to some chemical methods. nih.gov Research has focused on identifying and engineering more efficient and thermostable enzymes to improve the degradation of highly crystalline PET. frontiersin.orgbiorxiv.org For example, a novel bacterium, Ideonella sakaiensis, has been identified that can use PET as a major carbon source by secreting PET-hydrolyzing enzymes. frontiersin.org The synergistic action of different enzymes can also enhance the hydrolysis process, leading to a higher yield of terephthalic acid. frontiersin.org This bio-derived terephthalic acid serves as a precursor for producing this compound and other valuable chemicals, integrating biological processes into the broader framework of waste valorization.
Adsorbent Materials Derived from Terephthalate for Environmental Applications
The valorization of PET waste extends beyond monomer recovery to the creation of advanced functional materials. This compound, as a key intermediate derived from PET, serves as a precursor for producing high-performance adsorbent materials used in environmental cleanup.
A promising route for upcycling PET waste is its conversion into porous carbon materials. nih.gov This is achieved through a two-step process involving the low-temperature alkaline hydrolysis of PET to form this compound, followed by high-temperature pyrolysis (around 800°C) of the resulting salt. nih.gov The presence of potassium within the terephthalate salt structure acts as an activating agent during pyrolysis, which is crucial for developing a porous structure in the final carbon material. researchgate.net
This method significantly increases the yield of the carbon residue to about 25 wt%, which is higher than the yield from the direct pyrolysis of PET. nih.gov The resulting porous carbons exhibit a graphite-like structure and a high specific surface area, reaching approximately 1100 m²/g. nih.gov These properties make them highly effective adsorbents for removing pollutants from aqueous solutions. researchgate.net For example, their ability to adsorb methylene (B1212753) blue has been demonstrated, with a capacity of 443 mg/g. nih.gov
| Property | Value | Reference |
|---|---|---|
| Pyrolysis Temperature | ~800 °C | nih.gov |
| Carbon Residue Yield | ~25 wt% | nih.gov |
| Specific Surface Area | ~1100 m²/g | nih.gov |
| Methylene Blue Adsorption Capacity | 443 mg/g | nih.gov |
Metal-Organic Frameworks (MOFs) are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands. bohrium.comnhsjs.com Terephthalic acid, which can be sustainably sourced from PET waste via its this compound intermediate, is a common and crucial organic linker for synthesizing various MOFs. nih.govresearchgate.net These materials are gaining significant attention for environmental applications, including water purification, due to their exceptionally high surface areas and tunable pore structures. bohrium.comnih.gov
MOFs derived from terephthalate have shown great promise in removing a wide range of contaminants from water, including heavy metals, dyes, and emerging pollutants like phosphates. bohrium.comuni.lu Eutrophication, caused by excess phosphate (B84403) in water bodies, is a major environmental concern. Certain terephthalate-based MOFs, such as aluminum terephthalate (MIL-53(Al)), have been evaluated as effective adsorbents for phosphate removal. mdpi.commdpi.com The mechanism of adsorption often involves interactions between the pollutant and the metal nodes or organic linkers of the MOF structure. mdpi.com The ability to synthesize these advanced adsorbent materials from plastic waste provides a dual benefit: mitigating plastic pollution and addressing water contamination. nih.govacs.org
| MOF | Metal Ion | Target Pollutant | Key Finding | Reference |
|---|---|---|---|---|
| MOF-5 | Zinc | Plastic Nanoparticles (PVC, PMMA) | High removal efficiency (97% for PVC, 95% for PMMA) from water. | nih.gov |
| MIL-53(Al) | Aluminum | Phosphate | Demonstrated effective adsorption of phosphates from aqueous solutions. | mdpi.com |
| CrNiFe-MOF | Chromium, Nickel, Iron | Phosphate | Synthesized from PET and stainless steel waste; showed enhanced phosphate adsorption. | acs.org |
Sustainable Approaches to Waste Valorization and Resource Recovery
The conversion of PET waste into this compound is a cornerstone of several sustainable waste valorization strategies. researchgate.netnih.govnih.gov These approaches aim to transform a problematic waste stream into valuable resources, aligning with the principles of a circular economy. emanresearch.orgbohrium.com By chemically recycling PET through alkaline hydrolysis, high-purity terephthalic acid can be recovered and used to manufacture new PET, effectively closing the production loop. researchgate.net This reduces the reliance on virgin fossil fuels, from which terephthalic acid is conventionally produced. mdpi.com
Furthermore, the transformation of this compound into advanced materials represents a significant step in resource recovery. The synthesis of high-surface-area carbon adsorbents from this intermediate provides a method for producing valuable materials for environmental remediation from plastic waste. nih.gov Similarly, using terephthalic acid derived from PET waste as a building block for MOFs adds significant value, turning a low-value waste product into a high-performance material for critical applications like water purification. nih.govresearchgate.net These pathways not only address the challenge of plastic pollution but also contribute to the development of sustainable technologies for a cleaner environment.
Emerging Research Frontiers and Future Perspectives on Dipotassium Terephthalate
Advanced Material Design for Enhanced Functionality and Performance
The unique molecular structure of dipotassium (B57713) terephthalate (B1205515) makes it a compelling candidate for the design of advanced materials with tailored functionalities. Its layered crystal structure, characterized by the presence of potassium ions situated between layers of terephthalate anions, provides inherent channels for ion transport. This structural feature is a key determinant of its performance in various applications.
Researchers are exploring methods to modify and enhance the intrinsic properties of dipotassium terephthalate. Strategies include the creation of composite materials where this compound is integrated with conductive additives, such as carbon nanotubes or graphene, to improve electronic conductivity. Another area of investigation involves the synthesis of nanostructured forms of this compound, such as nanoparticles or nanosheets, to increase the surface area available for electrochemical reactions and to shorten ion diffusion pathways. The flexible molecular structure, a result of the carboxylate groups, also contributes to its potential as a versatile building block in the design of novel materials. rsc.org
Integration with Next-Generation Energy Storage Systems
A significant area of research for this compound is its application as an anode material in potassium-ion batteries (KIBs). rsc.org KIBs are considered a promising alternative to lithium-ion batteries due to the natural abundance and lower cost of potassium. rsc.org The performance of this compound in KIBs is a direct consequence of its layered structure, which facilitates the reversible insertion and extraction of potassium ions during the charge-discharge cycles. rsc.org
Research has demonstrated that this compound anodes can deliver high specific capacities and exhibit excellent cycling stability. For instance, in a 1,2-dimethoxyethane (B42094) (DME)-based electrolyte, this compound has been shown to deliver a large capacity of 249 mAh g⁻¹ at a current density of 200 mA g⁻¹. rsc.orgrsc.org Furthermore, it maintained a high capacity retention of 94.6% after 500 cycles at a higher current density of 1000 mA g⁻¹, with a coulombic efficiency of nearly 100%. rsc.orgrsc.org The redox voltage of this compound, which is around 0.6 V, is advantageous as it favors the insertion of potassium ions rather than their deposition on the electrode surface, enhancing the safety of the battery. rsc.org The synergy between the this compound electrode and an ether-based electrolyte has been highlighted as a key factor in achieving this high performance, as it promotes the formation of a stable solid electrolyte interphase (SEI). rsc.org
Table 1: Electrochemical Performance of this compound in Potassium-Ion Batteries
| Parameter | Value | Conditions |
|---|---|---|
| Specific Capacity | 249 mAh g⁻¹ | 200 mA g⁻¹ |
| Capacity Retention | 94.6% | After 500 cycles at 1000 mA g⁻¹ |
| Coulombic Efficiency | ~100% | After 500 cycles at 1000 mA g⁻¹ |
Methodological Advancements in Characterization and Computational Chemistry
Advancements in analytical techniques and computational modeling are crucial for a deeper understanding of this compound's structure-property relationships and for guiding the design of improved materials.
Characterization Techniques: A variety of characterization methods are employed to investigate the physicochemical properties of this compound. X-ray diffraction (XRD) is fundamental for determining its crystal structure and phase purity. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy provide insights into the molecular vibrations and the nature of the carboxylate groups. For materials used in battery applications, electrochemical characterization techniques are paramount. These include cyclic voltammetry (CV) to study the redox processes, galvanostatic cycling with potential limitation (GCPL) to measure the specific capacity and cycling stability, and electrochemical impedance spectroscopy (EIS) to analyze the kinetics of ion transport and charge transfer.
Computational Chemistry: Computational chemistry, particularly density functional theory (DFT) calculations, plays an increasingly important role in elucidating the electronic structure, ion diffusion pathways, and theoretical capacity of this compound. researchgate.net These theoretical studies can predict the voltage profiles of the material as an electrode and provide a fundamental understanding of the changes in its electronic and geometric structure upon potassium ion insertion and extraction. Molecular dynamics simulations are also being utilized to study the interactions between the electrode material and the electrolyte, which is critical for understanding the formation and stability of the SEI layer. chemrxiv.org These computational tools not only complement experimental findings but also accelerate the discovery and design of new materials with enhanced performance for energy storage and other applications. nih.govresearchgate.net
Q & A
Basic: What are the standard methods for synthesizing and characterizing dipotassium terephthalate?
This compound is typically synthesized via neutralization of terephthalic acid with potassium hydroxide in aqueous or solvent-based systems. Methodologically, stoichiometric ratios (e.g., 2:1 molar ratio of KOH to terephthalic acid) are critical to ensure complete salt formation. Characterization involves:
- Titration to confirm purity and stoichiometry .
- X-ray diffraction (XRD) to verify crystalline structure, comparing results with known crystallographic databases .
- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition temperatures typically observed above 300°C .
Advanced: How does this compound enhance potassium-ion battery performance, and what experimental parameters optimize its electrochemical behavior?
This compound acts as an organic anode material, leveraging its conjugated aromatic structure for reversible K⁺ insertion. Key findings include:
- High capacity : ~250 mAh/g at 0.1C, attributed to the two-electron redox reaction of the terephthalate moiety .
- Electrolyte synergy : Ether-based electrolytes (e.g., 1M KFSI in DME) reduce polarization and improve cycling stability compared to carbonate solvents .
- Temperature effects : Electrochemical testing at 25–60°C reveals enhanced ionic conductivity but accelerated degradation at elevated temperatures. Cyclic voltammetry (0.1–1 mV/s) and galvanostatic cycling are standard protocols .
Advanced: How can contradictions in solubility data for this compound be resolved?
Discrepancies in solubility often arise from solvent composition and temperature. For example:
- In water-ethylene glycol mixtures , solubility decreases with higher ethylene glycol concentrations due to reduced polarity .
- Phase diagrams (-25°C to 70°C) and gravimetric analysis are critical for mapping Solid-Liquid Equilibrium (SLE). Conflicting data may require validation via repeated titrations under controlled humidity .
- Sodium chloride addition in mixed solvents reduces solubility, suggesting ionic strength as a key variable .
Basic: What analytical techniques are used to assess this compound purity and stability?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies organic impurities .
- FT-IR spectroscopy confirms functional groups (e.g., carboxylate C=O stretches at ~1600 cm⁻¹) .
- Accelerated aging studies (40°C/75% RH for 28 days) evaluate hygroscopicity and degradation pathways .
Advanced: What role does this compound play in composite materials for energy storage, and how are these composites engineered?
Composite design focuses on improving conductivity and mechanical stability:
- Carbon composites : Ball-milling this compound with mesoporous carbon (e.g., Ketjen Black) enhances electron transfer, achieving ~98% capacity retention over 500 cycles .
- Binder selection : Polyvinylidene fluoride (PVDF) vs. carboxymethyl cellulose (CMC) impacts electrode adhesion. Electrochemical impedance spectroscopy (EIS) quantifies interface resistance .
- In situ XRD during cycling reveals structural changes, guiding optimization of cycling protocols .
Advanced: How do computational models predict the thermodynamic behavior of this compound in complex solvent systems?
Thermodynamic modeling (e.g., UNIFAC or NRTL equations) incorporates:
- Activity coefficients of ions in mixed solvents (e.g., water-ethylene glycol-NaCl) .
- Freezing point depression data to validate model accuracy, with deviations >5% prompting re-evaluation of interaction parameters .
- Density functional theory (DFT) calculations predict solvation energies, aiding in solvent selection for synthesis .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from fine powders .
- Waste disposal : Neutralize residual acid/base components before aqueous disposal, adhering to local regulations .
Advanced: What mechanisms explain the reduced solubility of this compound in high-ionic-strength environments?
- Common-ion effect : Excess K⁺ ions shift equilibrium toward the solid phase, reducing solubility. Conductivity measurements quantify ion activity .
- Solvent dielectric constant : High NaCl concentrations lower solvent polarity, decreasing salt dissociation. SLE experiments with varying NaCl (0–1M) validate this trend .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
